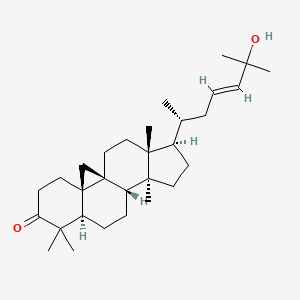

25-Hydroxycycloart-23-en-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8,14,20-23,32H,9-13,15-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNGHHPZIYLPNI-DYWBVCMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

25-Hydroxycycloart-23-en-3-one: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-Hydroxycycloart-23-en-3-one is a naturally occurring cycloartane-type triterpenoid (B12794562) that has been identified in select plant species and as a product of fungal biotransformation. As a member of the diverse family of triterpenoids, this compound holds potential for biological activity, drawing from the established pharmacological profiles of structurally similar molecules. This technical guide provides a comprehensive overview of the current knowledge on 25-Hydroxycycloart-23-en-3-one, including its physicochemical properties, natural sources, and detailed experimental protocols for its isolation and characterization. While extensive biological data for this specific molecule is still emerging, preliminary information suggests potential anti-inflammatory and cytotoxic properties. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the further investigation and potential applications of this compound.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. Within this class, cycloartane-type triterpenoids are characterized by a distinctive cyclopropane (B1198618) ring incorporated into their tetracyclic core. These compounds have garnered significant scientific interest due to their wide range of reported biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

25-Hydroxycycloart-23-en-3-one is a specific cycloartane (B1207475) triterpenoid that has been isolated from natural sources and produced through biotransformation. Its structure, featuring a ketone group at the C-3 position and a hydroxylated side chain, suggests potential for interaction with various biological targets. This whitepaper consolidates the available technical information on 25-Hydroxycycloart-23-en-3-one to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 25-Hydroxycycloart-23-en-3-one is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₃₀H₄₈O₂ | [1] |

| Molecular Weight | 440.7 g/mol | [1] |

| CAS Number | 148044-47-7 | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage | Desiccate at -20°C | [1] |

Natural Occurrence and Synthesis

Natural Sources

25-Hydroxycycloart-23-en-3-one has been identified as a constituent of the gum resin exuding from the leaf buds of Gardenia gummifera.[1] It has also been reported to be sourced from the herbs of Artocarpus heterophyllus.[1]

Biotransformation

This compound is also a known metabolite from the biotransformation of cycloartenone by the fungus Glomerella fusarioides.[1] The fungus is capable of metabolizing cycloartenone into several compounds, including (23E)-25-Hydroxycycloart-23-en-3-one.[1]

Experimental Protocols

Isolation from Gardenia gummifera

The following is a generalized protocol based on the isolation of cycloartane triterpenes from Gardenia gummifera.

Objective: To isolate 25-Hydroxycycloart-23-en-3-one from the gum resin of Gardenia gummifera.

Materials:

-

Gum resin of Gardenia gummifera

-

Solvents for extraction (e.g., Chloroform, Methanol)

-

Silica (B1680970) gel for column chromatography

-

Solvents for elution (e.g., Hexane (B92381), Ethyl Acetate gradients)

-

High-Performance Liquid Chromatography (HPLC) system

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Extraction: The dried and powdered gum resin is extracted with a suitable solvent system, such as a mixture of chloroform and methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

Purification: The pooled fractions containing the target compound are further purified using preparative HPLC to yield pure 25-Hydroxycycloart-23-en-3-one.

-

Structure Elucidation: The structure of the isolated compound is confirmed by extensive spectroscopic analysis, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry.

Biotransformation from Cycloartenone

The following protocol describes the biotransformation of cycloartenone to produce 25-Hydroxycycloart-23-en-3-one using Glomerella fusarioides.

Objective: To produce 25-Hydroxycycloart-23-en-3-one through fungal biotransformation of cycloartenone.

Materials:

-

Culture of Glomerella fusarioides

-

Suitable culture medium (e.g., potato dextrose broth)

-

Cycloartenone (substrate)

-

Shaking incubator

-

Solvents for extraction (e.g., Ethyl Acetate)

-

Chromatography and spectroscopy equipment as described in section 4.1.

Procedure:

-

Fungal Culture Preparation: Glomerella fusarioides is grown in a suitable liquid medium in a shaking incubator until a sufficient mycelial mass is obtained.

-

Substrate Addition: A solution of cycloartenone in a suitable solvent (e.g., ethanol) is added to the fungal culture.

-

Incubation: The culture is incubated for a specific period (e.g., several days) under controlled conditions to allow for biotransformation.

-

Extraction: After incubation, the mycelia are separated from the broth by filtration. Both the mycelia and the broth are extracted with an organic solvent like ethyl acetate.

-

Purification and Identification: The extracts are combined, dried, and concentrated. The resulting residue is then subjected to chromatographic separation and spectroscopic analysis as described in the isolation protocol to purify and identify 25-Hydroxycycloart-23-en-3-one.

Biological Activity

While comprehensive, peer-reviewed studies on the biological activity of 25-Hydroxycycloart-23-en-3-one are limited, preliminary investigations suggest potential pharmacological relevance.[2]

Potential Anti-inflammatory and Cytotoxic Properties

There are preliminary indications that 25-Hydroxycycloart-23-en-3-one may possess anti-inflammatory and cytotoxic properties.[2] These potential activities are in line with the known biological profiles of other cycloartane-type triterpenoids. The structural similarity to other bioactive steroids suggests a possible mode of action involving the modulation of cellular membranes and various enzymes, potentially altering the transcription of genes associated with inflammatory and cancer-related pathways.[2] Current research is reportedly focused on elucidating the specific mechanisms and therapeutic potential in areas such as oncology and immunology.[2]

Quantitative Data on Biological Activity:

| Assay | Cell Line/Model | Result (e.g., IC₅₀) | Reference |

| Cytotoxicity | Not Available | Not Available | |

| Anti-inflammatory | Not Available | Not Available | |

| Antimicrobial | Not Available | Not Available | |

| Antioxidant | Not Available | Not Available |

Note: As of the date of this document, specific quantitative data from peer-reviewed publications for the biological activities of 25-Hydroxycycloart-23-en-3-one are not available.

Visualizations

Experimental Workflows

References

chemical and physical properties of 25-Hydroxycycloart-23-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-Hydroxycycloart-23-en-3-one is a cycloartane-type triterpenoid (B12794562) found in select medicinal plants and can also be produced through biotransformation. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its isolation and synthesis, and a summary of its known biological activities. The information is curated for professionals in research and drug development who are interested in the therapeutic potential of novel natural products.

Chemical and Physical Properties

25-Hydroxycycloart-23-en-3-one, a polycyclic triterpenoid, possesses a complex steroidal backbone with a characteristic cyclopropane (B1198618) ring. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 148044-47-7 | [1][2] |

| Molecular Formula | C₃₀H₄₈O₂ | [3] |

| Molecular Weight | 440.7 g/mol | [3] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. For enhanced solubility, warming to 37°C and sonication is recommended. | [3] |

| Storage | Desiccate at -20°C. Stock solutions can be stored at -20°C for several months. | [3] |

Note: Specific quantitative data for melting point and boiling point are not currently available in the reviewed literature.

Natural Occurrence and Synthesis

25-Hydroxycycloart-23-en-3-one has been identified in the following natural sources:

It can also be synthesized through the biotransformation of cycloartenone by the fungus Glomerella fusarioides.[1][5]

Experimental Protocols

Isolation from Gardenia gummifera

While a highly detailed, step-by-step protocol for the isolation of 25-Hydroxycycloart-23-en-3-one is not fully detailed in the available literature, the general methodology involves the extraction of the gum resin of Gardenia gummifera followed by extensive chromatographic separation and purification. The identification and structural elucidation of the compound were achieved through comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4]

Biotransformation from Cycloartenone

The production of (23E)-25-Hydroxycycloart-23-en-3-one can be achieved via the microbial transformation of cycloartenone. This process utilizes the fungus Glomerella fusarioides. The detailed experimental conditions for this biotransformation, including the culture medium, incubation parameters, and subsequent extraction and purification of the target compound, are described in the Journal of Natural Products, 2006, 69(4), 604-7.[1][5] The structures of the resulting metabolites, including 25-Hydroxycycloart-23-en-3-one, were confirmed using spectroscopic methods.[1]

Experimental Workflow: Biotransformation of Cycloartenone

Caption: Workflow for the biotransformation of cycloartenone.

Spectroscopic Data

Biological Activity and Potential Signaling Pathways

Currently, there is a notable lack of specific studies on the biological activities and the mechanism of action of 25-Hydroxycycloart-23-en-3-one. However, the broader class of cycloartane (B1207475) triterpenoids is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities.[6][7]

Given its structural similarity to other bioactive steroids, it is hypothesized that 25-Hydroxycycloart-23-en-3-one may exert its effects by modulating signaling pathways involved in inflammation and cell proliferation. A potential, though unconfirmed, mechanism of action could involve the regulation of gene transcription through nuclear receptors.

Hypothesized Signaling Pathway Modulation

Caption: A hypothesized mechanism of action for 25-Hydroxycycloart-23-en-3-one.

Future Directions

The existing literature provides a solid foundation for the chemical identity of 25-Hydroxycycloart-23-en-3-one. However, to unlock its full therapeutic potential, further research is imperative in the following areas:

-

Quantitative Physical Characterization: Determination of melting point, boiling point, and other physical constants.

-

Detailed Spectroscopic Analysis: Publication of comprehensive 1D and 2D NMR data to serve as a reference standard.

-

Biological Screening: A broad-based screening of its bioactivities, including anti-inflammatory, anti-cancer, anti-viral, and immunomodulatory effects.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets modulated by this compound.

-

Synthesis Optimization: Development of efficient and scalable synthetic or semi-synthetic routes to produce larger quantities for extensive preclinical and clinical studies.

Conclusion

25-Hydroxycycloart-23-en-3-one is a naturally occurring triterpenoid with a well-defined chemical structure. While its chemical and physical properties are partially characterized, a significant knowledge gap exists regarding its biological activities and mechanism of action. This presents a compelling opportunity for researchers in natural product chemistry and drug discovery to explore the therapeutic potential of this compound. The experimental approaches outlined in this guide provide a starting point for further investigation into this promising molecule.

References

- 1. Biotransformation of cycloartane-type triterpenes by the fungus Glomerella fusarioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cycloartanes from the gum resin of Gardenia gummifera L.f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 25-Hydroxycycloart-23-en-3-one | CAS:148044-47-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. 25-Hydroxycycloart-23-en-3-one | CAS:148044-47-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [Review of bioactivities of natural cycloartane triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research on the Bioactivity of 25-Hydroxycycloart-23-en-3-one and Related Cycloartane Triterpenoids: A Technical Guide

Disclaimer: Direct experimental data on the bioactivity of 25-Hydroxycycloart-23-en-3-one is limited in publicly available scientific literature. This guide provides a comprehensive overview of the demonstrated biological activities of structurally similar cycloartane (B1207475) triterpenoids, particularly Cycloarta-23-ene-3β,25-diol and Cycloart-24-ene-26-ol-3-one. The findings presented for these related compounds may offer insights into the potential therapeutic properties of 25-Hydroxycycloart-23-en-3-one.

Introduction to Cycloartane Triterpenoids

Cycloartane triterpenoids are a class of natural products characterized by a tetracyclic skeleton with a cyclopropane (B1198618) ring. These compounds are biosynthesized in plants and fungi and have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide focuses on the anti-inflammatory, anticancer, antioxidant, and antimicrobial properties of cycloartane triterpenoids closely related to 25-Hydroxycycloart-23-en-3-one, providing researchers, scientists, and drug development professionals with a detailed summary of the current state of knowledge.

Bioactivity Data of Related Cycloartane Triterpenoids

The biological activities of cycloartane triterpenoids have been evaluated through various in vitro and in vivo studies. The following tables summarize the quantitative data for key compounds.

Table 1: Anti-inflammatory Activity of Cycloarta-23-ene-3β,25-diol

| Assay | Target | IC50 Value | Reference |

| Cyclooxygenase Assay | COX-1 | 97 µM | [1] |

| Cyclooxygenase Assay | COX-2 | 40 µM | [1] |

Table 2: Anticancer Activity of Cycloart-24-ene-26-ol-3-one

| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

| HT-29 (Colon Cancer) | 24 hours | 12.5 | [2][3] |

| HT-29 (Colon Cancer) | 48 hours | 6.25 | [2][3] |

| HT-29 (Colon Cancer) | 72 hours | 3.13 | [2][3] |

| CaCO-2 (Colon Cancer) | 24 hours | 25 | [2][3] |

| CaCO-2 (Colon Cancer) | 48 hours | 12.5 | [2][3] |

| CaCO-2 (Colon Cancer) | 72 hours | 6.25 | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to assess the bioactivity of the discussed cycloartane triterpenoids.

Anti-inflammatory and Analgesic Assays

3.1.1. In Vitro Cyclooxygenase (COX) Inhibition Assay The inhibitory activity of Cycloarta-23-ene-3β,25-diol against COX-1 and COX-2 was determined using a cyclooxygenase assay.[1] The assay measures the production of prostaglandin (B15479496) G2, an intermediate product generated by COX enzymes. The fluorescence of a probe, which is proportional to the amount of prostaglandin G2, is measured to determine the extent of enzyme inhibition by the test compound.

3.1.2. In Vivo Acetic Acid-Induced Abdominal Writhing Test This model is used to evaluate the analgesic effects of a compound. Male Swiss mice are intraperitoneally injected with acetic acid to induce abdominal constrictions (writhing). The test compound, in this case, Cycloarta-23-ene-3β,25-diol, is administered prior to the acetic acid injection. The number of writhes is counted over a specific period, and a reduction in the number of writhes compared to a control group indicates an analgesic effect.[4]

3.1.3. In Vivo Carrageenan-Induced Paw Edema Test This is a standard model for evaluating acute anti-inflammatory activity. Male Wistar rats are injected with carrageenan into the sub-plantar region of the hind paw to induce inflammation and edema. The volume of the paw is measured at various time points after carrageenan injection. The test compound is administered orally before the induction of edema. A reduction in paw volume compared to the control group signifies anti-inflammatory activity.[4]

Anticancer Assays

3.2.1. Cell Viability (MTS) Assay The cytotoxic effects of Cycloart-24-ene-26-ol-3-one on colon cancer cell lines (HT-29 and CaCO-2) were determined using the MTS assay.[2][3] This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the MTS tetrazolium compound into a colored formazan (B1609692) product, which is soluble in the cell culture medium. The quantity of formazan, measured by its absorbance at a specific wavelength, is directly proportional to the number of living cells in the culture.

3.2.2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining) To determine the mode of cell death induced by Cycloart-24-ene-26-ol-3-one, HT-29 cells were stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.[2][3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Antioxidant and Antimicrobial Assays

3.3.1. DPPH Radical Scavenging Assay The antioxidant activity of Cycloarta-23-ene-3β,25-diol was evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[5] In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the compound.

3.3.2. Cup Plate Method for Antimicrobial Activity The antimicrobial activity of Cycloarta-23-ene-3β,25-diol was determined using the cup plate or agar (B569324) well diffusion method.[5] A standardized inoculum of the test microorganism is spread on the surface of an agar plate. Wells are then made in the agar, and a solution of the test compound is added to the wells. The plates are incubated, and the diameter of the zone of inhibition around the well is measured to determine the antimicrobial activity.

Signaling Pathways in Cycloartane Triterpenoid-Induced Apoptosis

Several studies on cycloartane triterpenoids have elucidated their mechanisms of action in inducing cancer cell death. The following diagrams illustrate the key signaling pathways involved.

Caption: TNF-R1 mediated apoptosis by Cycloart-24-ene-26-ol-3-one.

Caption: p53-dependent mitochondrial apoptosis by cycloartane triterpenoids.

Caption: Inhibition of the Raf/MEK/ERK signaling pathway.

Conclusion

While direct bioactivity data for 25-Hydroxycycloart-23-en-3-one remains to be established, the comprehensive research on closely related cycloartane triterpenoids highlights a promising landscape for drug discovery. The demonstrated anti-inflammatory and anticancer activities, coupled with elucidated mechanisms of action, provide a strong rationale for further investigation into this class of compounds. The experimental protocols and signaling pathway information presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of 25-Hydroxycycloart-23-en-3-one and other novel cycloartane derivatives. Future studies should focus on isolating or synthesizing 25-Hydroxycycloart-23-en-3-one and subjecting it to a battery of bioassays to determine its specific pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Cycloart-24-ene-26-ol-3-one, a New Cycloartane Isolated from Leaves of Aglaia exima Triggers Tumour Necrosis Factor-Receptor 1-Mediated Caspase-Dependent Apoptosis in Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cycloart-24-ene-26-ol-3-one, a New Cycloartane Isolated from Leaves of Aglaia exima Triggers Tumour Necrosis Factor-Receptor 1-Mediated Caspase-Dependent Apoptosis in Colon Cancer Cell Line | PLOS One [journals.plos.org]

- 4. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antioxidant and antimicrobial activity cycloart-23-ene-3β,-25-diol (B2) isolated from Pongamia pinnata (L. Pierre) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 25-Hydroxycycloart-23-en-3-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25-Hydroxycycloart-23-en-3-one is a naturally occurring cycloartane-type triterpenoid (B12794562) that has been identified in various plant species. Preliminary investigations suggest potential anti-inflammatory and cytotoxic properties for this class of compounds, sparking interest in its therapeutic applications. However, a comprehensive review of the current scientific literature reveals a notable scarcity of specific quantitative data on the biological activity, detailed experimental protocols, and defined signaling pathways for 25-Hydroxycycloart-23-en-3-one itself.

In contrast, a structurally similar compound, cycloart-23-ene-3β,25-diol, has been more extensively studied, with specific data available on its anti-inflammatory effects. This whitepaper will summarize the available information on 25-Hydroxycycloart-23-en-3-one and, for comparative and contextual purposes, will present a detailed analysis of the therapeutic potential of the closely related cycloart-23-ene-3β,25-diol, focusing on its cyclooxygenase (COX) inhibitory activity. This technical guide aims to provide a foundational understanding for researchers and professionals in drug development, highlighting both the current knowledge gaps and the potential avenues for future research in this area.

Introduction to 25-Hydroxycycloart-23-en-3-one

25-Hydroxycycloart-23-en-3-one is a triterpenoid belonging to the cycloartane (B1207475) family, which are characterized by a cyclopropane (B1198618) ring within a steroid-like nucleus. These compounds are of significant interest due to their diverse biological activities. Research indicates that cycloartane-type triterpenoids may modulate biological pathways by interacting with cellular membranes and various enzymes, potentially influencing processes related to inflammation and cancer.[1] The structural similarity of these compounds to bioactive steroids suggests a potential to alter the transcription of genes associated with these pathways.[1]

Natural Sources

25-Hydroxycycloart-23-en-3-one has been isolated from several plant sources, including:

The isolation of this compound is typically achieved through standard phytochemical techniques involving extraction with organic solvents followed by chromatographic separation.

Therapeutic Potential and Biological Activity

Case Study: The Anti-inflammatory Activity of Cycloart-23-ene-3β,25-diol

To illustrate the therapeutic potential within this compound class, this section details the biological activity of the closely related molecule, cycloart-23-ene-3β,25-diol. It is imperative to note that while structurally similar, the differing functional groups (a ketone at position 3 in 25-hydroxycycloart-23-en-3-one versus a hydroxyl group in cycloart-23-ene-3β,25-diol) can lead to different biological activities.

Cycloart-23-ene-3β,25-diol has demonstrated notable anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.

Quantitative Data: COX Inhibition

The inhibitory activity of cycloart-23-ene-3β,25-diol against COX-1 and COX-2 has been quantified, with a demonstrated selectivity for COX-2.[4]

| Compound | Target Enzyme | IC50 (μM) |

| Cycloart-23-ene-3β,25-diol | COX-1 | 97 |

| Cycloart-23-ene-3β,25-diol | COX-2 | 40 |

Data sourced from studies on cycloart-23-ene-3β,25-diol.

Experimental Protocols

Detailed experimental protocols for 25-Hydroxycycloart-23-en-3-one are not available. However, the following section describes a general methodology for assessing the anti-inflammatory activity of a compound like cycloart-23-ene-3β,25-diol using a cyclooxygenase inhibition assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines the key steps to determine the IC50 values of a test compound against COX-1 and COX-2.

Objective: To quantify the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (redox indicator)

-

Test compound (e.g., cycloart-23-ene-3β,25-diol) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, arachidonic acid, heme, and TMPD in the reaction buffer. Prepare serial dilutions of the test compound.

-

Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add the various concentrations of the test compound or a vehicle control (e.g., DMSO) to the wells.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the test compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. The COX enzyme will convert arachidonic acid to prostaglandin (B15479496) G2 (PGG2), and the peroxidase component will reduce PGG2 to prostaglandin H2 (PGH2).

-

Detection: The peroxidase activity is measured by monitoring the oxidation of TMPD, which results in a color change. Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader. Kinetic readings may be taken over a period of 5-10 minutes.[6]

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed anti-inflammatory mechanism of the related compound, cycloart-23-ene-3β,25-diol, and a general workflow for the study of cycloartane triterpenoids.

Caption: Proposed anti-inflammatory mechanism of cycloart-23-ene-3β,25-diol via COX inhibition.

Caption: General experimental workflow for the study of cycloartane triterpenoids.

Conclusion and Future Directions

25-Hydroxycycloart-23-en-3-one represents a molecule of interest within the broader class of cycloartane triterpenoids, which are known for their diverse biological activities. However, there is a clear and significant gap in the scientific literature regarding its specific therapeutic applications, with a lack of quantitative data, detailed experimental protocols, and defined signaling pathways.

The available data on the structurally similar compound, cycloart-23-ene-3β,25-diol, which shows promising and selective COX-2 inhibitory activity, underscores the potential of this chemical scaffold. Future research should prioritize the following:

-

Systematic Biological Screening: A comprehensive evaluation of the cytotoxic and anti-inflammatory activities of 25-Hydroxycycloart-23-en-3-one using a range of in vitro assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by 25-Hydroxycycloart-23-en-3-one.

-

Comparative Studies: Direct comparative studies of the biological activities of 25-Hydroxycycloart-23-en-3-one and cycloart-23-ene-3β,25-diol to understand the structure-activity relationships.

Addressing these research gaps will be crucial in determining the true therapeutic potential of 25-Hydroxycycloart-23-en-3-one and its viability as a lead compound for future drug development.

References

- 1. 25-Hydroxycycloart-23-en-3-one | 148044-47-7 | YFA04447 [biosynth.com]

- 2. 25-Hydroxycycloart-23-en-3-one | CAS:148044-47-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. 25-Hydroxycycloart-23-en-3-one | CAS:148044-47-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cycloart-23-ene-3beta,25-diol | High Purity [benchchem.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic Data and Analysis of 25-Hydroxycycloart-23-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cycloartane (B1207475) triterpenoid, 25-Hydroxycycloart-23-en-3-one. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used to obtain this data, and a visual representation of the analytical workflow.

Core Spectroscopic Data

The structural elucidation of 25-Hydroxycycloart-23-en-3-one, a complex natural product, relies heavily on the interpretation of its NMR and MS data. The following tables summarize the key quantitative data obtained from ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. This information is critical for confirming the molecular structure and for quality control in synthetic or isolation procedures.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C-NMR spectra of 25-Hydroxycycloart-23-en-3-one were recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H-NMR Spectroscopic Data for 25-Hydroxycycloart-23-en-3-one

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 2.55 | m | |

| 2 | 2.45 | m | |

| 4 | 2.20 | m | |

| 18 | 0.98 | s | |

| 19α | 0.60 | d | 4.5 |

| 19β | 0.38 | d | 4.5 |

| 21 | 0.92 | d | 6.5 |

| 23 | 5.60 | m | |

| 24 | 5.55 | m | |

| 26 | 1.25 | s | |

| 27 | 1.25 | s | |

| 28 | 1.02 | s | |

| 29 | 1.05 | s | |

| 30 | 0.90 | s |

Table 2: ¹³C-NMR Spectroscopic Data for 25-Hydroxycycloart-23-en-3-one

| Position | Chemical Shift (δ, ppm) |

| 1 | 35.5 |

| 2 | 34.0 |

| 3 | 215.8 |

| 4 | 48.8 |

| 5 | 47.5 |

| 6 | 21.2 |

| 7 | 28.0 |

| 8 | 47.9 |

| 9 | 20.2 |

| 10 | 26.0 |

| 11 | 26.5 |

| 12 | 35.8 |

| 13 | 45.4 |

| 14 | 48.9 |

| 15 | 32.8 |

| 16 | 26.2 |

| 17 | 52.3 |

| 18 | 18.2 |

| 19 | 29.8 |

| 20 | 36.1 |

| 21 | 18.5 |

| 22 | 36.5 |

| 23 | 125.0 |

| 24 | 138.5 |

| 25 | 70.5 |

| 26 | 29.8 |

| 27 | 29.8 |

| 28 | 25.5 |

| 29 | 19.5 |

| 30 | 14.5 |

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Table 3: Mass Spectrometry Data for 25-Hydroxycycloart-23-en-3-one

| Ion | m/z (Da) | Relative Intensity (%) |

| [M]⁺ | 440.3654 | 25 |

| [M - CH₃]⁺ | 425.3421 | 15 |

| [M - H₂O]⁺ | 422.3599 | 30 |

| [M - C₃H₇O]⁺ | 381.3157 | 100 |

| C₂₁H₃₃O | 301.2531 | 45 |

| C₁₄H₂₃O | 207.1749 | 55 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following sections detail the methodologies employed for the NMR and MS analyses of 25-Hydroxycycloart-23-en-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : ¹H and ¹³C-NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.

-

Sample Preparation : The purified compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H-NMR Spectroscopy : The proton NMR spectra were recorded at 400 MHz. Standard acquisition parameters were used, including a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C-NMR Spectroscopy : The carbon NMR spectra were recorded at 100 MHz. The acquisition parameters included a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Mass Spectrometry (MS)

-

Instrumentation : High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation : The sample was dissolved in methanol (B129727) to a concentration of 1 mg/mL and introduced into the mass spectrometer via a syringe pump at a flow rate of 5 µL/min.

-

Data Acquisition : The mass spectra were acquired in positive ion mode over a mass range of m/z 100-1000. The ESI source parameters were optimized as follows: capillary voltage, 3500 V; nebulizer pressure, 30 psi; drying gas flow, 8 L/min; and gas temperature, 325 °C.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like 25-Hydroxycycloart-23-en-3-one.

Caption: Workflow for Natural Product Analysis.

Unveiling the Pharmacological Potential of 25-Hydroxycycloart-23-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-Hydroxycycloart-23-en-3-one is a naturally occurring cycloartane (B1207475) triterpenoid, primarily isolated from the gum resin of Gardenia gummifera.[1] While extensive pharmacological studies on this specific molecule are nascent, the broader class of cycloartane triterpenoids is recognized for a wide array of biological activities, including anti-inflammatory and cytotoxic effects. This technical guide synthesizes the current, albeit limited, understanding of 25-Hydroxycycloart-23-en-3-one's pharmacology, drawing parallels with closely related compounds to infer its potential mechanisms of action and therapeutic applications. This document outlines prospective experimental approaches for its comprehensive evaluation and visualizes hypothetical signaling pathways and workflows to guide future research.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in drug discovery for their therapeutic potential. Among these, cycloartane triterpenoids, characterized by a cyclopropane (B1198618) ring in their steroid-like nucleus, have demonstrated a range of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. 25-Hydroxycycloart-23-en-3-one, a member of this family, has been identified as a constituent of Gardenia gummifera, a plant with a history of use in traditional medicine.[1] This guide aims to provide a foundational understanding of its basic pharmacology, acknowledging the current research gaps and proposing avenues for future investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 25-Hydroxycycloart-23-en-3-one is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₂ |

| Molecular Weight | 440.7 g/mol |

| CAS Number | 148044-47-7 |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Postulated Pharmacological Activities

Direct experimental evidence for the pharmacological activities of 25-Hydroxycycloart-23-en-3-one is limited. However, based on the known bioactivities of structurally similar compounds and the general properties of cycloartane triterpenoids, two primary areas of pharmacological interest are postulated: anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

The anti-inflammatory potential of 25-Hydroxycycloart-23-en-3-one is inferred from studies on the closely related compound, Cycloarta-23-ene-3beta,25-diol. This analogue has demonstrated significant analgesic and anti-inflammatory effects, which are attributed to its inhibitory activity against cyclooxygenase-2 (COX-2). Given the structural similarity, it is hypothesized that 25-Hydroxycycloart-23-en-3-one may also exert anti-inflammatory effects through the inhibition of pro-inflammatory enzymes like COX-2.

Cytotoxic Activity

Cycloartane triterpenoids isolated from Gardenia species have been reported to possess cytotoxic properties. While specific data for 25-Hydroxycycloart-23-en-3-one is not yet available, its structural class suggests potential as an anti-proliferative agent.

Quantitative Data (from a Structurally Related Compound)

To provide a quantitative perspective, Table 2 summarizes the in vivo anti-inflammatory and analgesic activity of the related compound, Cycloarta-23-ene-3beta,25-diol. It is crucial to note that these values are for a related, but distinct, molecule and should be considered as indicative of the potential activity of 25-Hydroxycycloart-23-en-3-one.

Table 2: In Vivo Pharmacological Data for Cycloarta-23-ene-3beta,25-diol

| Assay | Species | Dose | Effect |

| Acetic acid-induced abdominal contractions | Mouse | 200 mg/kg | Significant inhibition |

| Formalin-induced licking behavior | Mouse | 200 mg/kg | Significant inhibition |

| Croton oil-induced ear edema | Mouse | 200 mg/kg | Reduction in edema |

| Carrageenan-induced paw edema | Rat | 200 mg/kg | Reduction in edema |

Proposed Experimental Protocols

To elucidate the pharmacological profile of 25-Hydroxycycloart-23-en-3-one, the following experimental protocols are proposed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of 25-Hydroxycycloart-23-en-3-one against various cancer cell lines.

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 25-Hydroxycycloart-23-en-3-one in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This protocol aims to determine the inhibitory effect of 25-Hydroxycycloart-23-en-3-one on COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Obtain purified COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) in ethanol.

-

Compound Preparation: Prepare a stock solution of 25-Hydroxycycloart-23-en-3-one in DMSO. Create a series of dilutions to test a range of concentrations.

-

Assay Reaction: In a 96-well plate, add the reaction buffer, heme cofactor, and the test compound or vehicle control. Add the COX-1 or COX-2 enzyme to each well and incubate for a short period.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Termination and Detection: After a defined incubation time, terminate the reaction. The product (prostaglandin E₂) can be quantified using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway for the anti-inflammatory action of 25-Hydroxycycloart-23-en-3-one and a general workflow for its pharmacological evaluation.

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Methodological & Application

synthesis protocol for 25-Hydroxycycloart-23-en-3-one

Application Note and Protocol

Topic: Proposed Semi-Synthetic Route to 25-Hydroxycycloart-23-en-3-one

Audience: Researchers, scientists, and drug development professionals.

Proposed Semi-Synthetic Pathway

The proposed synthesis commences with 24-methylenecycloartanol (B74860), a triterpenoid (B12794562) that can be isolated from various plant species. The core of the strategy is the sequential modification of the side chain to introduce the C-23 double bond and the C-25 hydroxyl group, along with the oxidation of the C-3 hydroxyl group.

Overall Reaction Scheme:

24-methylenecycloartanol → 24-methylenecycloartan-3-one → 24(28)-Epoxycycloartan-3-one → Cycloartane-3-one-24,25-diol → 25-Hydroxycycloart-23-en-3-one

Experimental Protocols

2.1. Step 1: Oxidation of 24-methylenecycloartanol to 24-methylenecycloartan-3-one

This step involves the oxidation of the C-3 hydroxyl group to a ketone using Pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation in steroid and triterpenoid chemistry.

Methodology:

-

Dissolve 24-methylenecycloartanol in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add powdered PCC to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Wash the silica pad thoroughly with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield pure 24-methylenecycloartan-3-one.

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| 24-methylenecycloartanol | 440.77 | 1.0 | 441 mg | Starting Material |

| Pyridinium chlorochromate (PCC) | 215.56 | 1.5 | 323 mg | Oxidizing Agent |

| Dichloromethane (DCM), anhydrous | 84.93 | - | 20 mL | Solvent |

| Diethyl ether | 74.12 | - | ~100 mL | For filtration and extraction |

| Silica Gel | - | - | As needed | For filtration and chromatography |

2.2. Step 2: Epoxidation of 24-methylenecycloartan-3-one

The exocyclic double bond at C-24(28) is converted to an epoxide using meta-Chloroperoxybenzoic acid (m-CPBA).

Methodology:

-

Dissolve 24-methylenecycloartan-3-one in anhydrous DCM in a flask.

-

Add m-CPBA (typically 70-77% purity) to the solution portion-wise at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Concentrate the solution under reduced pressure. The crude 24(28)-Epoxycycloartan-3-one is often used in the next step without further purification.

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| 24-methylenecycloartan-3-one | 438.75 | 1.0 | 439 mg | Starting Material |

| m-CPBA (77%) | 172.57 | 1.2 | 268 mg | Epoxidizing Agent |

| Dichloromethane (DCM), anhydrous | 84.93 | - | 20 mL | Solvent |

| Saturated Sodium Bicarbonate | - | - | As needed | To quench the reaction |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Drying agent |

2.3. Step 3: Regioselective Ring-Opening of the Epoxide

The epoxide is opened to form a diol. The use of a mild acidic catalyst is proposed to favor the formation of the more stable tertiary carbocation at C-24, leading to the desired 24,25-diol upon nucleophilic attack by water.

Methodology:

-

Dissolve the crude 24(28)-Epoxycycloartan-3-one in a mixture of acetone (B3395972) and water.

-

Add a catalytic amount of a mild acid, such as perchloric acid.

-

Stir the mixture at room temperature for 8-12 hours, monitoring by TLC.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate Cycloartane-3-one-24,25-diol.

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| 24(28)-Epoxycycloartan-3-one | 454.75 | 1.0 | 455 mg | Starting Material |

| Acetone/Water (e.g., 10:1) | - | - | 22 mL | Solvent System |

| Perchloric Acid (catalytic) | 100.46 | ~0.1 | 1-2 drops | Acid Catalyst |

| Ethyl Acetate | 88.11 | - | ~150 mL | Extraction Solvent |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Drying agent |

2.4. Step 4: Dehydration to 25-Hydroxycycloart-23-en-3-one

The final step is the selective dehydration of the tertiary alcohol at C-24 to form the C-23 double bond. This can be achieved using a reagent like Martin's sulfurane, which is known for dehydrating tertiary alcohols with minimal rearrangement.

Methodology:

-

Dissolve Cycloartane-3-one-24,25-diol in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add Martin's sulfurane to the solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 25-Hydroxycycloart-23-en-3-one.

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| Cycloartane-3-one-24,25-diol | 456.76 | 1.0 | 457 mg | Starting Material |

| Martin's Sulfurane | 360.36 | 1.5 | 541 mg | Dehydrating Agent |

| Dichloromethane (DCM), anhydrous | 84.93 | - | 20 mL | Solvent |

| Water | 18.02 | - | As needed | To quench the reaction |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Drying agent |

Visualization of the Synthetic Workflow

Caption: Proposed semi-synthetic route for 25-Hydroxycycloart-23-en-3-one.

Disclaimer: The presented protocol is a proposed synthetic route based on established chemical principles and analogous reactions in triterpenoid chemistry. The reaction conditions and yields are estimates and would require optimization for practical application. This document is intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions.

References

Application Note & Protocol: Quantification of 25-Hydroxycycloart-23-en-3-one

ANP-2025-01

Audience: Researchers, scientists, and drug development professionals.

Abstract:

Introduction

25-Hydroxycycloart-23-en-3-one is a cycloartane-type triterpenoid. Cycloartane (B1207475) triterpenoids are a large and structurally diverse class of natural products that have been isolated from various plant species. Members of this class have demonstrated a range of biological activities, making their accurate quantification in different matrices crucial for research and development. This application note details a robust and sensitive analytical method for the quantification of 25-Hydroxycycloart-23-en-3-one.

Analytical Methods

Two primary methods are presented: a highly sensitive and specific HPLC-MS/MS method and a more accessible HPLC-UV method.

HPLC-MS/MS Method

This is the recommended method for accurate and sensitive quantification, especially for complex matrices or when low detection limits are required.

2.1.1. Principle

The method involves extraction of 25-Hydroxycycloart-23-en-3-one from the matrix, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

2.1.2. Proposed Performance Characteristics

The following table summarizes the proposed performance characteristics that should be validated for this method.

| Parameter | Proposed Value |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy/Recovery | 85 - 115% |

HPLC-UV Method

This method is suitable for the quantification of higher concentrations of 25-Hydroxycycloart-23-en-3-one and for laboratories without access to mass spectrometry.

2.2.1. Principle

The analyte is extracted and separated by reversed-phase HPLC. Quantification is achieved by measuring the UV absorbance at a specific wavelength, likely around 210 nm, which is typical for compounds with a carbonyl group.

2.2.2. Proposed Performance Characteristics

| Parameter | Proposed Value |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 15 ng/mL |

| Linearity Range | 15 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 20% |

| Accuracy/Recovery | 80 - 120% |

Experimental Protocols

Sample Preparation

3.1.1. Plant Material Extraction

-

Air-dry the plant material and grind it into a fine powder.

-

Macerate the powdered material with chloroform (B151607) or a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 80:20 v/v) at room temperature for 24-48 hours.[1]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

The crude extract can be further purified by silica (B1680970) gel column chromatography if necessary.[1][2][3]

3.1.2. Biological Matrix (Plasma/Serum) Extraction

-

To 100 µL of plasma or serum, add an internal standard (a structurally similar cycloartane triterpenoid, if available).

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

HPLC-MS/MS Protocol

Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 50% B

-

1-5 min: 50-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-50% B

-

6.1-8 min: 50% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Ion Source Temperature: 500 °C.

-

IonSpray Voltage: 5500 V.

-

Curtain Gas: 35 psi.

-

Collision Gas: 9 psi.

-

MRM Transitions: To be determined by infusing a standard of 25-Hydroxycycloart-23-en-3-one. A hypothetical precursor ion would be [M+H]⁺. Product ions would be generated by collision-induced dissociation.

HPLC-UV Protocol

Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 210 nm (or the wavelength of maximum absorbance for the compound).

Visualizations

Caption: Overall analytical workflow for the quantification of 25-Hydroxycycloart-23-en-3-one.

Caption: Detailed workflow for the preparation of plasma/serum samples.

Conclusion

The HPLC-MS/MS method outlined in this application note provides a robust, sensitive, and specific approach for the quantification of 25-Hydroxycycloart-23-en-3-one. For routine analysis of less complex samples with higher concentrations, the HPLC-UV method offers a viable alternative. Proper method validation is essential before implementation in a laboratory setting to ensure reliable and accurate results.

References

- 1. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: HPLC Purification of 25-Hydroxycycloart-23-en-3-one from Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the isolation and purification of the cycloartane (B1207475) triterpenoid (B12794562), 25-Hydroxycycloart-23-en-3-one, from plant sources. The protocol outlines a comprehensive workflow from the initial extraction of plant material to the final purification using High-Performance Liquid Chromatography (HPLC). This application note is intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development, offering a reproducible method for obtaining high-purity 25-Hydroxycycloart-23-en-3-one for further biological and chemical investigation.

Introduction

25-Hydroxycycloart-23-en-3-one is a cycloartane-type triterpenoid, a class of natural products known for their diverse and potent biological activities. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. The purification of these compounds from complex plant matrices is a critical step in their study. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual triterpenoids from crude plant extracts. This document details a robust protocol for the purification of 25-Hydroxycycloart-23-en-3-one, which has been identified in plants such as Gardenia gummifera.[1][2] The methodologies presented are based on established principles for the separation of triterpenoids and can be adapted for similar compounds.

Experimental Overview

The overall workflow for the purification of 25-Hydroxycycloart-23-en-3-one is depicted in the following diagram. The process begins with the extraction of the plant material, followed by preliminary fractionation using column chromatography, and concludes with a final purification step using preparative HPLC.

Detailed Experimental Protocols

3.1. Plant Material and Extraction

-

Plant Material: Air-dried and powdered gum resin of Gardenia gummifera is a suitable starting material.[1][2]

-

Extraction Solvent: Chloroform is an effective solvent for the extraction of 25-Hydroxycycloart-23-en-3-one due to the compound's solubility in it.[1][2] Methanol (B129727) can also be used for broader triterpenoid extraction.[3]

-

Protocol:

-

Macerate 100 g of the powdered plant material in 500 mL of chloroform at room temperature for 48 hours with occasional stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude chloroform extract.

-

Store the crude extract at 4°C until further processing.

-

3.2. Preliminary Fractionation by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297).

-

Protocol:

-

Prepare a silica gel column (e.g., 50 cm length x 5 cm diameter) packed with 200 g of silica gel in n-hexane.

-

Adsorb 10 g of the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., v/v).

-

Collect fractions of 50 mL each and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2, v/v) and visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool the fractions containing the target compound (identified by comparison with a standard, if available, or by subsequent analytical HPLC).

-

Evaporate the solvent from the pooled fractions to yield an enriched triterpenoid fraction.

-

3.3. HPLC Purification

This protocol outlines a preparative reversed-phase HPLC method for the final purification of 25-Hydroxycycloart-23-en-3-one.

3.3.1. Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Preparative HPLC system with a UV detector |

| Column | C18, 10 µm, 250 x 20 mm i.d. |

| Mobile Phase | Isocratic mixture of Methanol and Water (95:5, v/v) |

| Flow Rate | 10 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30°C |

| Injection Volume | 500 µL |

| Sample Preparation | Dissolve the enriched fraction in methanol to a concentration of 10 mg/mL and filter through a 0.45 µm syringe filter. |

3.3.2. Purification Protocol

-

Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the filtered sample onto the column.

-

Monitor the chromatogram and collect the peak corresponding to 25-Hydroxycycloart-23-en-3-one based on its retention time.

-

Combine the collected fractions containing the pure compound.

-

Evaporate the solvent to obtain the purified 25-Hydroxycycloart-23-en-3-one.

-

Assess the purity of the final product using analytical HPLC.

Data Presentation

The following tables present hypothetical quantitative data for the purification process, which can be used as a benchmark for expected outcomes.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Yield (g) | Yield (%) |

| Crude Chloroform Extract | 100 | 12.5 | 12.5 |

| Enriched Triterpenoid Fraction | 10 | 1.2 | 12.0 |

Table 2: HPLC Purification and Purity Analysis

| Sample | Amount Injected (mg) | Purified Compound (mg) | Recovery (%) | Purity by Analytical HPLC (%) |

| Enriched Triterpenoid Fraction | 50 | 8.5 | 17.0 | >98% |

Logical Relationship of Purification Steps

The purification strategy is based on a logical progression from a crude mixture to a highly purified compound, leveraging differences in the physicochemical properties of the molecules at each stage.

Conclusion

The protocol described in this application note provides a comprehensive and effective method for the purification of 25-Hydroxycycloart-23-en-3-one from plant extracts. The combination of solvent extraction, silica gel column chromatography, and preparative reversed-phase HPLC allows for the isolation of the target compound with high purity. This methodology is crucial for obtaining sufficient quantities of 25-Hydroxycycloart-23-en-3-one for detailed pharmacological and clinical investigations. The provided protocols and data serve as a valuable resource for researchers in the field of natural product drug discovery.

References

- 1. 25-Hydroxycycloart-23-en-3-one | CAS:148044-47-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. 25-Hydroxycycloart-23-en-3-one | CAS:148044-47-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 25-Hydroxycycloart-23-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxycycloart-23-en-3-one is a cycloartane (B1207475) triterpenoid, a class of natural compounds that has garnered significant interest in oncological research due to the cytotoxic and anti-proliferative properties exhibited by many of its members.[1][2][3][4][5] Preliminary studies on related cycloartane triterpenoids suggest that their mechanism of action often involves the induction of apoptosis and cell cycle arrest, making them promising candidates for the development of novel anti-cancer agents.[1][6] This document provides detailed protocols for assessing the in vitro cytotoxicity of 25-Hydroxycycloart-23-en-3-one using a panel of robust cell-based assays. The following protocols are designed to be adaptable to various cancer cell lines and research settings.

1. Experimental Workflow

The overall workflow for evaluating the cytotoxicity of 25-Hydroxycycloart-23-en-3-one is a multi-step process. It begins with the initial determination of cell viability and proliferation, followed by assays to elucidate the mechanism of cell death.

References

- 1. Cytotoxicity of three cycloartane triterpenoids from Cimicifuga dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Actaticas A−G, Cycloartane Triterpenes From Actaea asiatica With Their Antiproliferative Activity [frontiersin.org]

- 3. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioassay-Guided Isolation of Cytotoxic Cycloartane Triterpenoid Glycosides from the Traditionally Used Medicinal Plant Leea indica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of cycloartane triterpenoids from aerial part of Cimicifuga foetida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Cycloartane Triterpenoids in Cancer Research: A Focus on 25-Hydroxycycloart-23-en-3-one Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on the anti-cancer applications of 25-Hydroxycycloart-23-en-3-one is not extensively documented in publicly available literature, the broader class of cycloartane (B1207475) triterpenoids, to which it belongs, has demonstrated significant potential in cancer research. These natural compounds, isolated from various plant sources, have been shown to exhibit cytotoxic and anti-proliferative effects against a range of cancer cell lines. This document provides an overview of the anti-cancer activities of structurally related cycloartane triterpenoids, including their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate them. The information presented herein is based on studies of analogous compounds and serves as a guide for potential research directions and methodologies for investigating 25-Hydroxycycloart-23-en-3-one.

Mechanism of Action of Cycloartane Triterpenoids in Cancer

Cycloartane triterpenoids exert their anti-cancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting cell cycle progression in cancer cells.

One of the key mechanisms involves the activation of the p53-dependent mitochondrial signaling pathway .[1] In this pathway, certain cycloartane triterpenoids have been shown to upregulate the expression of the tumor suppressor protein p53.[1] Activated p53, in turn, increases the expression of the pro-apoptotic protein Bax. This leads to the loss of mitochondrial membrane potential and the subsequent activation of executioner caspases, such as caspase-7, ultimately resulting in apoptotic cell death.[1]

Furthermore, some cycloartane triterpenoids can induce cell cycle arrest , particularly at the G2/M phase.[2] This is often associated with the suppression of key cell cycle regulatory proteins like cdc2.[2] The inhibition of cyclooxygenase-2 (COX-2) protein expression has also been observed, which is significant as COX-2 is often overexpressed in various cancers and plays a role in inflammation and cell proliferation.[2]

Quantitative Data: Cytotoxicity of Cycloartane Triterpenoids

The following tables summarize the cytotoxic activity of various cycloartane triterpenoids against different cancer cell lines, as reported in the literature. It is important to note that these are not data for 25-Hydroxycycloart-23-en-3-one but for structurally related compounds.

Table 1: Cytotoxicity of Cycloartane Triterpenoids from Cimicifuga yunnanensis against Breast Cancer Cells [1]

| Compound | Cancer Cell Line | IC50 (µM) |

| 25-O-acetylcimigenol-3-O-β-D-xylopyranoside | MCF7 | 12.5 |

| R-MCF7 | 15.2 | |

| 25-chlorodeoxycimigenol-3-O-β-D-xylopyranoside | MCF7 | 10.8 |

| R-MCF7 | 13.4 | |

| 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside | MCF7 | 14.3 |

| R-MCF7 | 16.1 | |

| 23-O-acetylcimigenol-3-O-β-D-xylopyranoside | MCF7 | 11.7 |

| R-MCF7 | 14.9 |

Table 2: Cytotoxicity of Cycloartane Triterpenoids from Cimicifuga dahurica [2]

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound A | HepG2 | 8.5 |

| R-HepG2 | 10.2 | |

| HL-60 | 5.3 | |

| Compound B | HepG2 | 9.1 |

| R-HepG2 | 11.5 | |

| HL-60 | 6.8 | |

| Compound C | HepG2 | 7.9 |

| R-HepG2 | 9.8 | |

| HL-60 | 4.7 |

Table 3: Cytotoxicity of Cycloartane Triterpenoids from Euphorbia macrostegia

| Compound | Cancer Cell Line | LD50 (µg/mL) |

| 3β,25-dihydroxycycloart-23-(E)-ene | MDA-MB-468 | 2.05 |

| MCF-7 | 5.40 | |

| 3β,25-dihydroxycycloart-23-(Z)-ene | MDA-MB-468 | 34.00 |

| MCF-7 | 8.90 |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-cancer activity of cycloartane triterpenoids.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

Treatment: The compound (e.g., a cycloartane triterpenoid) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to quantify the percentage of cells undergoing apoptosis.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

-

Protein Extraction: After treatment with the compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., p53, Bax, Bcl-2, caspases, cdc2) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of Cycloartane Triterpenoid-Induced Apoptosis

Caption: p53-dependent mitochondrial apoptosis pathway induced by cycloartane triterpenoids.

Experimental Workflow for Assessing Anti-Cancer Activity

Caption: General workflow for evaluating the in vitro anti-cancer effects of a compound.

Conclusion

The available evidence on cycloartane triterpenoids strongly suggests that these compounds are a promising class of molecules for cancer research and drug development. While direct studies on 25-Hydroxycycloart-23-en-3-one are needed, the data from its analogs indicate a high probability of anti-cancer activity, likely mediated through the induction of apoptosis and cell cycle arrest. The protocols and data presented in this document provide a solid foundation for initiating and conducting research on 25-Hydroxycycloart-23-en-3-one and other related cycloartane triterpenoids as potential therapeutic agents against cancer. Further investigation into the specific molecular targets and in vivo efficacy of these compounds is warranted.

References

Protocol for the Solubilization of 25-Hydroxycycloart-23-en-3-one for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Application Note